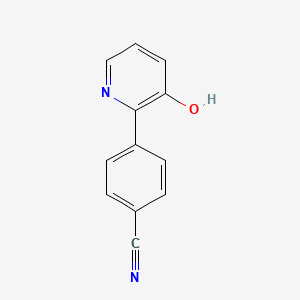

4-(3-Hydroxypyridin-2-yl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-hydroxypyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-9-3-5-10(6-4-9)12-11(15)2-1-7-14-12/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWIWQRQNIYYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682546 | |

| Record name | 4-(3-Hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910649-33-1 | |

| Record name | 4-(3-Hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyridin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 4-cyanobenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(3-Hydroxypyridin-2-yl)benzonitrile may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-oxopyridin-2-yl)benzonitrile.

Reduction: Formation of 4-(3-aminopyridin-2-yl)benzonitrile.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxypyridin-2-yl)benzonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in coordination chemistry and be used in the study of metal-ligand interactions.

Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxypyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, coordination with metal ions, or other non-covalent interactions. The hydroxyl and nitrile groups can participate in various biochemical pathways, influencing the compound’s activity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The benzonitrile scaffold is highly modular, with substituents significantly influencing reactivity and function. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzonitrile Derivatives

Key Observations :

- Hydroxyl vs. Halogen Substituents: The hydroxyl group in 4-(3-Hydroxypyridin-2-yl)benzonitrile likely improves water solubility and hydrogen-bonding capacity compared to halogenated analogs like 4-[(4-Chloro-pyrimidin-2-yl)amino]benzonitrile, which exhibit higher lipophilicity and electrophilicity .

- Heterocyclic Moieties : Pyridine (target compound) vs. pyrimidine (e.g., ) or imidazole () substituents alter electronic properties and binding affinities. Pyrimidine derivatives are common in antiviral agents (e.g., rilpivirine analogs), while imidazole-thioethers may serve as ligands in metal-organic frameworks .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The hydroxyl group in the target compound may enhance solubility in polar solvents compared to halogenated or alkylated derivatives like 4-Cyanobenzyl bromide, which is water-insoluble .

- Tautomerism in pyrimidinone derivatives (e.g., ) could influence solubility and stability under physiological conditions.

Q & A

Basic Synthesis and Optimization

Q: What are the recommended synthetic routes for 4-(3-Hydroxypyridin-2-yl)benzonitrile, and how can reaction conditions be optimized? A: The synthesis typically involves coupling pyridine and benzonitrile derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, a structurally analogous compound, 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile, was synthesized in multiple steps, including intermediate purification via column chromatography and characterization by NMR . Optimization may involve varying catalysts (e.g., Pd-based for coupling reactions), solvents (e.g., DMF or THF), and temperature controls to improve yield and purity. Reaction monitoring via TLC or HPLC is critical .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structure and purity of 4-(3-Hydroxypyridin-2-yl)benzonitrile? A:

- Basic: High-resolution NMR (¹H, ¹³C) to verify substituent positions and integration ratios. For example, in a related benzonitrile derivative, ¹H NMR peaks at δ 7.76–7.94 ppm confirmed aromatic protons .

- Advanced: Mass spectrometry (HRMS or UPLC-MS) for molecular weight validation (e.g., m/z 369 [M-H]⁻ observed in a structurally similar compound ). X-ray crystallography can resolve stereochemical ambiguities, though this requires high-purity crystals .

Biological Interaction Studies

Q: How can researchers investigate the biological interactions of 4-(3-Hydroxypyridin-2-yl)benzonitrile with target proteins? A:

- Basic: Perform in vitro binding assays (e.g., fluorescence polarization or SPR) to measure affinity constants (Kd). For example, derivatives with pyridinyl motifs have been screened as enzyme inhibitors (e.g., xanthine oxidase) using spectrophotometric methods .

- Advanced: Molecular docking (AutoDock, Schrödinger) and MD simulations to predict binding modes. Structural analogs with carbazole or phenoxazine groups showed enhanced π-π stacking in OLED studies, suggesting similar interactions could be modeled .

Solubility and Formulation Challenges

Q: What strategies are effective in improving the aqueous solubility of 4-(3-Hydroxypyridin-2-yl)benzonitrile for in vivo studies? A:

- Basic: Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation. For instance, a benzonitrile derivative was provided as a 10 mM DMSO stock solution for biological testing .

- Advanced: Salt formation or prodrug design. The trifluoromethyl group in 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile enhances lipophilicity but may require PEGylation for improved bioavailability .

Mechanistic Studies in Photophysics

Q: How can twisted intramolecular charge-transfer (TICT) states in 4-(3-Hydroxypyridin-2-yl)benzonitrile be analyzed? A:

- Advanced: Time-resolved fluorescence spectroscopy to measure TICT lifetimes. Solvent polarity studies (e.g., in acetonitrile vs. toluene) can reveal emission shifts, as seen in compounds with planarizing excited states . DFT calculations (Gaussian, ORCA) predict energy barriers for rotation between aromatic rings, corroborating experimental data .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported biological activity or spectral data for this compound? A:

- Cross-validate purity (>98% via HPLC; Certificate of Analysis) and batch-to-batch consistency .

- Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm structural integrity. For example, a related compound’s ¹³C NMR peaks at δ 189.7 ppm confirmed carbonyl groups, resolving earlier misassignments .

Material Science Applications

Q: What methodologies are used to explore 4-(3-Hydroxypyridin-2-yl)benzonitrile in OLEDs or other optoelectronic devices? A:

- Advanced: Synthesize derivatives with electron-withdrawing groups (e.g., -CF₃) to enhance charge transport. A patent disclosed carbazole-benzenenitrile derivatives as TADF emitters in OLEDs, requiring vacuum deposition and electroluminescence testing .

Stability and Degradation Pathways

Q: How can degradation products of 4-(3-Hydroxypyridin-2-yl)benzonitrile be identified under stressed conditions? A:

- Accelerated stability studies (40°C/75% RH) with LC-MS monitoring. For example, thermal decomposition of similar nitriles releases HCN, detected via GC-MS .

- pH-dependent hydrolysis studies (e.g., in 0.1 M HCl/NaOH) to identify cleavage products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.